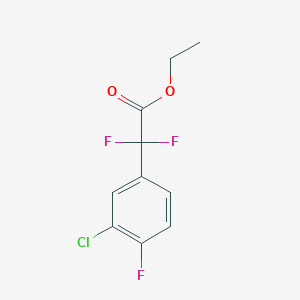

Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate

Description

Historical Development in Fluorinated Organic Chemistry

Fluorinated organic compounds emerged as critical synthetic targets following the isolation of elemental fluorine by Henri Moissan in 1886. Early organofluorine chemistry focused on halogen exchange reactions, with Alexander Borodin pioneering the synthesis of benzoyl fluoride via potassium bifluoride in 1862. The development of fluoropolymers during World War II, driven by the Manhattan Project’s need for uranium hexafluoride-compatible materials, marked a pivotal shift toward industrial applications. Modern fluorinated compounds like ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate benefit from advancements in direct fluorination techniques, such as vapor-phase fluorination and electrochemical fluorination, which enable precise introduction of fluorine atoms into complex structures.

Table 1: Key Milestones in Fluorinated Organic Chemistry

| Year | Development | Impact |

|---|---|---|

| 1835 | Methyl fluoride synthesis | First organofluorine compound |

| 1886 | Elemental fluorine isolation | Enabled direct fluorination methods |

| 1920s | Chlorofluorocarbon refrigerants | Industrial adoption of fluorinated compounds |

| 1940s | Fluoropolymer production | Materials for nuclear applications |

| 1970s | Selectfluor® reagents | Electrophilic fluorination in synthesis |

Significance in Medicinal Chemistry Research

The compound’s structure—featuring a 3-chloro-4-fluorophenyl group and a 2,2-difluoroacetate moiety—aligns with trends in medicinal chemistry that leverage fluorine’s electron-withdrawing effects to modulate bioavailability, metabolic stability, and target binding affinity. Fluorinated aromatic rings enhance hydrophobic interactions, while difluoroacetate esters contribute to improved pharmacokinetic profiles. For example, fluorinated analogs of bioactive molecules often exhibit increased potency and selectivity, as seen in antiviral and anticancer agents.

Positioning Within Halogenated Difluoroacetate Compounds

This compound occupies a distinct niche among halogenated difluoroacetates due to its dual halogenation pattern. Unlike simpler analogs such as ethyl difluoroacetate (C4H6F2O2) or methyl difluoroacetate (C3H4F2O2), this compound incorporates both chlorine and fluorine substituents on the aromatic ring, introducing steric and electronic diversity. Comparative analysis reveals:

Table 2: Structural and Functional Comparison

| Compound | Substituents | Molecular Weight | Key Feature |

|---|---|---|---|

| This compound | 3-Cl, 4-F, difluoroacetate | 252.62 g/mol | Dual halogenation on aromatic ring |

| Ethyl difluoroacetate | None | 154.12 g/mol | Simple ester backbone |

| Methyl 2,2-difluoroacetate | None | 134.06 g/mol | Smaller alkyl ester |

This structural complexity enables applications in agrochemicals and pharmaceuticals, where multifunctional groups are required for target specificity.

Properties

IUPAC Name |

ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)10(13,14)6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXWAYKMMWYYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)F)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chloro and fluoro) on the phenyl ring. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Carboxylic acids or ketones, depending on the extent of oxidation.

Reduction Products: Alcohols or amines, depending on the reducing agent used.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate serves as a versatile building block in organic synthesis. It is particularly useful in:

- Coupling Reactions: Such as Suzuki-Miyaura coupling to form biaryl compounds.

- Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitutions, enabling the formation of complex organic structures.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in drug development:

- Anticancer Activity: Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. It has been shown to inhibit key enzymes involved in cellular metabolism and induce apoptosis in cancer cells.

Case Study: Anticancer Efficacy

A study published in Cancer Research demonstrated that this compound effectively inhibited the growth of leukemia and breast cancer cell lines, leading to cell cycle arrest and apoptosis.

The compound's unique structure contributes to its biological properties:

- Mechanism of Action: The presence of fluorine atoms enhances lipophilicity and bioavailability, allowing for better interaction with biological targets. This leads to improved pharmacokinetic profiles compared to non-fluorinated compounds.

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical characteristics make it valuable for developing advanced materials used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of electron-withdrawing groups (chloro and fluoro) can influence the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (Cl, F): Chlorine and fluorine substituents enhance the electron-deficient nature of the aromatic ring, stabilizing intermediates in nucleophilic substitution or cross-coupling reactions . For example, Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is synthesized via esterification of difluoroacetic acid with 3-chlorophenol derivatives .

- Steric Considerations: Ortho-substituted derivatives (e.g., 2,5-dichloro) show reduced reactivity in ester hydrolysis due to steric hindrance, whereas meta-substituted analogs (e.g., 3-chloro) are more accessible for catalytic transformations .

Pharmacological and Industrial Relevance

- Bioavailability: Fluorine’s small atomic radius and high electronegativity improve metabolic stability and membrane permeability, making such compounds valuable in drug design (e.g., antipsychotics, antivirals) .

- Agrochemical Applications: Dichlorophenyl derivatives (e.g., Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate) are explored as herbicides due to their resistance to environmental degradation .

Biological Activity

Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in agricultural and medicinal applications. This article provides a comprehensive overview of its biological activity, including biochemical interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C10H8ClF3O2

- Molecular Weight: Approximately 252.62 g/mol

- Key Features: The compound features a chloro and a fluoro substituent on the aromatic ring, which enhances its reactivity and biological activity.

Biochemical Interactions

This compound interacts with various biological systems, showing significant promise in herbicidal applications. The presence of halogen atoms (chlorine and fluorine) contributes to its potency against multiple plant species, making it a candidate for crop protection strategies.

Enzyme Interactions

Research indicates that this compound can interact with cytochrome P450 enzymes, which are critical for the metabolism of various drugs and endogenous compounds. These interactions may lead to either inhibition or activation of enzymatic activity, influencing metabolic pathways in target organisms.

Cellular Effects

The compound has been shown to modulate several cellular processes:

- Gene Expression: It influences the expression of genes involved in oxidative stress response and apoptosis, potentially altering cell proliferation and survival.

- Cell Signaling Pathways: this compound can affect signaling pathways that regulate growth and development in plants.

The exact mechanism by which this compound exerts its biological effects is not fully understood but likely involves:

- Binding to Enzymes/Receptors: The compound's binding to specific biomolecules alters their conformation and activity, leading to changes in metabolic processes.

- Influence on Transcription Factors: It may interact with transcription factors that regulate gene expression, thereby impacting cellular functions over time.

Case Studies and Research Findings

-

Herbicidal Activity:

- This compound has been evaluated for its herbicidal properties against various weed species. Studies demonstrate that it effectively inhibits growth by disrupting metabolic pathways essential for plant development.

-

Antimicrobial Properties:

- Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains. The presence of fluorine atoms is noted to enhance the compound's bioavailability and metabolic stability, making it a candidate for further pharmaceutical exploration.

-

Anticancer Potential:

- In vitro studies have indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The modulation of cellular signaling pathways related to cell survival is a key area of ongoing research.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H8ClF3O2 | Chloro and fluoro groups enhance reactivity |

| Ethyl 2-(4-chloro-3-fluorophenyl)acetate | C10H10ClFO2 | Similar structure with different halogen positioning |

| Ethyl 2-(3-chloro-4-nitrophenyl)acetate | C10H10ClNO2 | Contains a nitro group instead of a fluoro group |

Q & A

Basic: What are the common synthetic routes for preparing Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route is the esterification of 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetic acid with ethanol under acid catalysis (e.g., H₂SO₄). Alternatively, halogen-exchange reactions (e.g., Cl → F) using fluorinating agents like KF or DAST (diethylaminosulfur trifluoride) on a chlorinated precursor may be employed. For intermediates, highlights the use of sodium methanol solutions and ethers (e.g., tert-butyl methyl ether) in analogous reactions to generate difluoroacetate derivatives . Characterization via LC-MS or ESI-MS (as in , where yields >87% were reported) is critical to confirm purity .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The 3-chloro-4-fluorophenyl group produces distinct aromatic splitting patterns. Fluorine atoms induce deshielding and splitting in adjacent carbons. For example, the CF₂ group typically appears as a singlet near δ 110-120 ppm in ¹³C NMR.

- IR Spectroscopy : Stretching vibrations for C=O (∼1740 cm⁻¹) and C-F (∼1100-1250 cm⁻¹) confirm ester and fluorine functionalities.

- Mass Spectrometry : ESI-MS (e.g., m/z 532.2 [M+H]+ in ) validates molecular weight . X-ray crystallography (as in and ) provides definitive structural confirmation .

Advanced: What strategies resolve contradictions in reaction yields when modifying substituents on the phenyl ring?

Methodological Answer:

Yield discrepancies often arise from steric/electronic effects or competing side reactions. For example:

- Electron-withdrawing groups (e.g., Cl, F) may slow nucleophilic substitutions due to reduced electron density.

- Ortho-substituents (e.g., 3-Cl) introduce steric hindrance, requiring optimized solvents (e.g., DMF for polar intermediates) or catalysts (e.g., Pd for cross-couplings).

demonstrates how substituent variation (e.g., 3-chloro-4-fluorophenyl vs. 3,5-dichlorophenyl) impacts yields (87.7% vs. 88.3%) due to electronic modulation . DOE (Design of Experiments) and kinetic studies can isolate variables affecting yields.

Advanced: How does the 3-chloro-4-fluorophenyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing nature of Cl and F groups increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the chloro substituent at the 3-position may reduce accessibility. Computational studies (e.g., DFT) can map charge distribution, while Hammett plots quantify substituent effects. notes that fluorinated aromatic systems often exhibit enhanced metabolic stability in drug candidates, suggesting similar electronic effects here .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

Fluorinated esters are key intermediates in drug design. For example:

- Prodrug Development : The ethyl ester group enhances lipophilicity, improving cell membrane penetration. Hydrolysis in vivo releases the active acid.

- Bioisosteres : The CF₂ group mimics carbonyl or methyl groups while resisting metabolic degradation. highlights fluorinated drugs introduced between 2001–2011, emphasizing fluorine’s role in optimizing pharmacokinetics .

In vitro assays (e.g., cytotoxicity screens in ) can evaluate derivatives for therapeutic potential .

Advanced: How can crystallography aid in understanding this compound’s solid-state behavior?

Methodological Answer:

Single-crystal X-ray diffraction (as in and ) reveals bond lengths, angles, and packing motifs. For instance:

- The dihedral angle between the phenyl and ester groups affects molecular planarity and crystal packing.

- Intermolecular interactions (e.g., C-F···H hydrogen bonds) influence solubility and stability.

’s structure of a related difluorophenyl acrylate derivative provides a template for analyzing steric effects .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS/MS : Detects low-abundance impurities (e.g., dehalogenated byproducts) with high sensitivity.

- NMR Relaxation Editing : Suppresses dominant signals to isolate minor components.

’s purity specifications (>97% via HLC) underscore the need for rigorous QC protocols .

Advanced: How can computational modeling predict this compound’s reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.